molecular formula C15H25NO3 B6798956 N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide

N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide

Cat. No.: B6798956
M. Wt: 267.36 g/mol
InChI Key: BFARHZAHVRQZNM-MQYQWHSLSA-N
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Description

N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an oxane ring and a cyclohexyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the oxane and cyclohexyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems and continuous monitoring ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a crucial role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide shares similarities with other oxane and cyclohexyl derivatives, such as:
    • N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]propionamide
    • N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]butyramide

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an oxane ring and a cyclohexyl group. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2S,3R)-2-ethenyloxan-3-yl]-2-[(1R,2S)-2-hydroxycyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-2-14-12(7-5-9-19-14)16-15(18)10-11-6-3-4-8-13(11)17/h2,11-14,17H,1,3-10H2,(H,16,18)/t11-,12-,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFARHZAHVRQZNM-MQYQWHSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCCO1)NC(=O)CC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCCO1)NC(=O)C[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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